Azidothymidine;AZT;ZDV

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

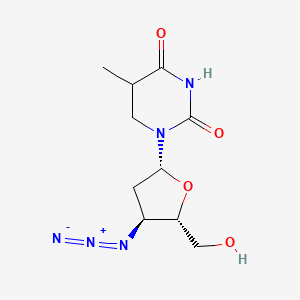

Azidothymidine (AZT), also known as zidovudine (ZDV), is a nucleoside reverse transcriptase inhibitor (NRTI) first approved in 1987 for HIV/AIDS treatment. It is a thymidine analog where the 3′-hydroxyl group on the deoxyribose moiety is replaced by an azido (-N₃) group . This structural modification enables AZT to competitively inhibit viral reverse transcriptase, terminating DNA chain elongation during HIV replication . AZT is phosphorylated intracellularly to its active triphosphate form (AZT-5′-triphosphate), which selectively incorporates into viral DNA . Beyond its antiviral role, AZT exhibits antibacterial activity against E. coli and K. pneumoniae via thymidine phosphorylase/thymidine kinase inhibition and suppresses telomerase activity in cancer cells .

Preparation Methods

Azidothymidine can be synthesized from thymidine through a series of chemical reactions. The synthetic route involves the substitution of the 3’ hydroxyl group of thymidine’s deoxyribose sugar with an azido group (N3). This process includes several steps such as protection of the hydroxyl group, dehalogenation, acylation, elimination, azidation, and deprotection .

Chemical Reactions Analysis

Azidothymidine undergoes various chemical reactions, including:

Substitution Reactions: The azido group is introduced through a substitution reaction.

Oxidation and Reduction: These reactions are less common but can occur under specific conditions.

Elimination Reactions: Used in the synthetic process to prepare intermediates. Common reagents include halothymidine, acylating agents, and azidating agents. .

Scientific Research Applications

Clinical Applications in HIV/AIDS Treatment

Azidothymidine was the first antiretroviral drug approved for the treatment of HIV/AIDS. Its primary mechanism involves inhibiting reverse transcriptase, thereby preventing viral replication.

Efficacy in Clinical Trials

- A pivotal double-blind, placebo-controlled trial demonstrated that azidothymidine significantly decreased mortality rates and opportunistic infections among AIDS patients. In this study, 282 patients were treated with either azidothymidine or placebo, revealing a notable reduction in mortality (1 in 145 AZT recipients vs. 19 in placebo) and a significant increase in CD4 cell counts among those treated with azidothymidine (P < 0.001) .

| Study | Participants | AZT Dosage | Outcomes |

|---|---|---|---|

| PubMed Study | 282 | 250 mg every 4 hours | Reduced mortality and opportunistic infections |

| QJM Study | 145 | Varies (600-1200 mg daily) | Increased median survival time by 4.5 times compared to historical controls |

Combination Therapies

Azidothymidine is often used in combination with other antiretroviral agents to enhance efficacy and mitigate resistance. Studies indicate that combination therapies can lead to improved outcomes compared to monotherapy.

Immunomodulatory Effects

Research has shown that azidothymidine not only acts as an antiviral agent but also has immunomodulatory effects on T-cell populations:

- A study demonstrated that azidothymidine could inhibit antigen-specific cytotoxic T-lymphocyte expansion, suggesting potential implications for immune responses during HIV infection . This effect raises considerations for its use in patients with concurrent infections or malignancies.

Table: Immunological Impact of AZT

Neurotoxicological Research

Emerging studies indicate that azidothymidine may have neurotoxic effects, particularly when administered during critical periods of neurodevelopment:

- Research highlighted that in utero exposure to azidothymidine can disrupt neurogenesis and neural stem cell proliferation, raising concerns about long-term cognitive outcomes for exposed individuals .

Case Study: Long-term AZT Treatment Outcomes

A cohort study involving 1030 patients with AIDS or advanced AIDS-related complex assessed long-term outcomes of azidothymidine treatment. The findings indicated a high incidence of non-Hodgkin lymphoma among patients treated with azidothymidine, although the causal relationship remains under investigation .

Table: Case Study Overview

| Parameter | Findings |

|---|---|

| Patient Cohort | 1030 patients with AIDS |

| Treatment Duration | Up to 4.8 years |

| Notable Outcomes | Incidence of non-Hodgkin lymphoma; need for careful monitoring during treatment |

Mechanism of Action

Azidothymidine works by inhibiting the enzyme reverse transcriptase that HIV uses to make DNA. This inhibition prevents the replication of the virus. The compound is incorporated into the viral DNA, causing chain termination due to the lack of a 3’ hydroxyl group necessary for forming phosphodiester bonds .

Comparison with Similar Compounds

Structural and Mechanistic Differentiation

AZT’s azido group distinguishes it from other NRTIs, such as stavudine (d4T) and lamivudine (3TC), which feature dideoxy or sulfur-modified sugar moieties. The azido group contributes to:

- Chain Termination : Prevents phosphodiester bond formation in viral DNA .

- Electrochemical Properties: The azide enables unique redox behavior, detectable via mercury electrodes, which is absent in non-azide NRTIs .

- Broad-Spectrum Activity : Unlike most NRTIs, AZT inhibits bacterial growth (E. coli MIC: 7 µM; K. pneumoniae MIC: 20 µM) by targeting thymidine metabolism .

Resistance Profiles

AZT exhibits a unique resistance interaction with the HIV M184V mutation. While M184V confers resistance to lamivudine (3TC), it paradoxically enhances AZT susceptibility by impairing viral replication efficiency . This contrasts with other NRTIs, where M184V typically reduces efficacy.

Pharmacokinetics and Toxicity

AZT requires triphosphorylation for activation, a common feature of NRTIs. However, its pharmacokinetics vary developmentally:

- Neonates exhibit slower clearance (6.15 mL/min/kg) compared to adults (19.62 mL/min/kg) due to immature metabolic pathways .

- Liposomal formulations (e.g., galactosylceramide liposomes) enhance AZT’s plasma concentration and half-life in mice, a strategy less commonly applied to other NRTIs .

Toxicity profiles differ significantly:

- Hematologic Effects: AZT causes anemia and neutropenia in 30–40% of patients, linked to mitochondrial DNA polymerase inhibition . Newer NRTIs (e.g., tenofovir) have lower hematologic toxicity.

- Cancer Therapy: AZT’s telomerase inhibition induces apoptosis in hepatocellular carcinoma (SMMC-7721 cells) and radiosensitizes laryngeal squamous cell carcinoma . Other NRTIs lack documented antitumor efficacy.

Biological Activity

Azidothymidine, commonly known as AZT or ZDV, is a synthetic nucleoside analog that serves primarily as an antiretroviral medication in the treatment of HIV/AIDS. Its biological activity is multifaceted, encompassing mechanisms of action against viral replication, potential antibacterial properties, and implications for genotoxicity. This article delves into these aspects, supported by relevant research findings and case studies.

Nucleoside Reverse Transcriptase Inhibitor (NRTI)

AZT functions as a nucleoside reverse transcriptase inhibitor (NRTI) by mimicking thymidine, one of the building blocks of DNA. Upon entering the cell, AZT is phosphorylated to its active triphosphate form (AZT-TP), which competes with natural nucleotides for incorporation into viral DNA during reverse transcription. This incorporation leads to premature termination of the growing DNA chain, effectively halting HIV replication .

Selectivity and Toxicity

AZT exhibits a significantly higher affinity for HIV reverse transcriptase compared to human DNA polymerases, which minimizes its cytotoxic effects on uninfected cells. However, at high concentrations, AZT can inhibit mitochondrial DNA polymerase, leading to potential toxic effects such as myopathy and cardiotoxicity .

Antibacterial Activity

Recent studies have revealed that AZT also possesses antibacterial properties, particularly against members of the Enterobacteriaceae family. Research indicates that AZT can enhance the efficacy of other antibiotics like tigecycline by inhibiting bacterial DNA synthesis and affecting gene expression related to antibiotic resistance .

Table 1: Antibacterial Activity of AZT Against Various Bacteria

| Bacteria | Activity Level |

|---|---|

| Escherichia coli | Potent |

| Salmonella typhimurium | Potent |

| Klebsiella pneumoniae | Potent |

| Shigella flexneri | Potent |

| Vibrio cholerae | Potent |

| Pseudomonas aeruginosa | No activity |

| Mycobacterium tuberculosis | No activity |

Genotoxicity Profile

The genotoxic effects of AZT have been a subject of extensive research. Studies have shown that while short-term exposure to low concentrations does not induce significant genotoxicity, prolonged exposure to high concentrations can lead to micronucleus formation and DNA strand breaks in mammalian cells .

Case Study: Genotoxic Effects in Mammalian Cells

In vitro studies demonstrated that treatment with 1000 µg/ml AZT for 24 hours resulted in approximately 70% cell viability. The presence of micronuclei was noted primarily after prolonged exposure (24-48 hours), indicating a dose-dependent relationship between AZT concentration and genotoxic effects .

Clinical Implications

AZT was the first drug approved for HIV treatment and remains a cornerstone in antiretroviral therapy. Its use has significantly reduced morbidity and mortality associated with HIV infection. However, clinicians must balance its benefits against potential side effects and monitor for signs of mitochondrial toxicity in long-term users .

Q & A

Basic Research Questions

Q. What is the mechanism of action of AZT, and how can its inhibition efficacy be experimentally quantified?

AZT, a thymidine analog, acts as a chain terminator during reverse transcription by replacing the 3′-hydroxyl group with an azido moiety, preventing phosphodiester bond formation. To assess its efficacy, researchers use dose-response assays with HIV-1 reverse transcriptase (RT) in vitro. Inhibition curves are generated using nonlinear regression analysis (e.g., GraphPad Prism) to calculate EC50/EC90 values . Cellular uptake and phosphorylation to the active triphosphate form can be measured via radiolabeled AZT incorporation into DNA or liquid chromatography–mass spectrometry (LC-MS) .

Q. What were the key methodological strengths and limitations of the foundational AZT clinical trials?

The 1987 double-blind, placebo-controlled trial (N=282) stratified patients by CD4 counts and used mortality, opportunistic infections (OIs), and CD4 recovery as endpoints. Strengths included rigorous randomization and placebo controls. Limitations included short follow-up (8–24 weeks) and exclusion of patients with severe baseline anemia, which may underestimate toxicity risks . Post-trial analyses revealed CD4 declines after 12 weeks in advanced AIDS patients, highlighting the need for long-term studies .

Q. What are the primary hematologic toxicities of AZT, and what monitoring protocols are recommended?

AZT causes anemia (24% incidence) and neutropenia (16% incidence) , linked to bone marrow suppression. Baseline monitoring of hemoglobin (Hb), neutrophil counts, CD4 levels, and serum B12 is critical. Patients with Hb <7.5 g/dL or neutrophil counts <500/mm³ should avoid AZT. Protocol adjustments include dose reduction (500–600 mg/day) or transfusions, as seen in trials where 21% of AZT recipients required transfusions .

Advanced Research Questions

Q. How can researchers address the decline in CD4 counts observed after 12 weeks of AZT monotherapy in advanced AIDS patients?

This phenomenon, noted in early trials, suggests viral adaptation or drug resistance. Methodological approaches include:

- Longitudinal viral load monitoring to detect emerging resistance mutations (e.g., M184V, which paradoxically enhances AZT susceptibility in some strains) .

- Combination therapy trials with protease inhibitors (PIs) or non-nucleoside RT inhibitors (NNRTIs) to suppress resistance .

- Cellular pharmacokinetic studies to assess AZT triphosphate levels in CD4+ T cells over time .

Q. What strategies mitigate hematologic toxicity in long-term AZT use, particularly in resource-limited settings?

- Prophylactic iron and B12 supplementation in patients with deficiencies .

- Pharmacogenomic screening for variants in UGT2B7 and ABCB1 genes, which influence AZT metabolism and toxicity .

- Alternative dosing regimens , such as intermittent therapy, validated in the Concorde trial to reduce toxicity while maintaining efficacy .

Q. How do pre-existing HIV mutations influence AZT resistance, and what experimental models are used to study this?

Pre-existing mutations (e.g., K103N in RT) can reduce AZT efficacy by altering drug binding. Researchers use:

- Deep sequencing to detect low-frequency resistance variants in baseline viral populations .

- In vitro selection experiments exposing HIV strains to subtherapeutic AZT doses to mimic resistance evolution .

- Clinical cohort analyses , such as the MACS study, which linked early AZT use to delayed resistance and improved survival .

Q. What pharmacokinetic factors must be considered when tailoring AZT dosing for pediatric or pregnant populations?

- Placental transfer studies in baboon models show fetal AZT exposure requires careful monitoring to avoid mitochondrial toxicity .

- Population pharmacokinetic modeling to adjust doses for children based on weight and renal function .

- Therapeutic drug monitoring (TDM) to ensure optimal AZT triphosphate levels in maternal and cord blood during pregnancy .

Q. How can combination therapies enhance AZT efficacy while minimizing resistance?

- Synergy studies with MEK or CDK4 inhibitors (e.g., PD98059) show enhanced antiretroviral and anticancer effects in melanoma models .

- Sequenced therapy , where AZT reduces viral load before introducing NNRTIs (e.g., nevirapine), lowers pre-existing mutation-driven resistance .

Q. How should researchers reconcile conflicting data on AZT-associated anemia across diverse cohorts?

Contradictory findings (e.g., anemia incidence in Uganda vs. Sub-Saharan Africa) arise from differences in baseline Hb, malnutrition, or concomitant infections. Methods include:

- Multivariate regression to adjust for confounders like malaria or tuberculosis .

- Meta-analyses of trials (e.g., ACTG 076) stratified by regional comorbidities .

Q. What in vitro and in vivo models best capture AZT’s impact on viral replication and host toxicity?

- Humanized mouse models (e.g., NSG mice with engrafted CD34+ cells) for studying AZT’s hematologic effects .

- Primary cell cultures of bone marrow progenitors to assess AZT-induced mitochondrial DNA depletion .

- 3D organoids of intestinal or hepatic tissue to model AZT metabolism and off-target toxicity .

Properties

Molecular Formula |

C10H15N5O4 |

|---|---|

Molecular Weight |

269.26 g/mol |

IUPAC Name |

1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C10H15N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h5-8,16H,2-4H2,1H3,(H,12,17,18)/t5?,6-,7+,8+/m0/s1 |

InChI Key |

UZMZEOFNOSIBIL-UNYLCCJPSA-N |

Isomeric SMILES |

CC1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] |

Canonical SMILES |

CC1CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.